Lecithin Hydrogenated
CAS No.: 92128-87-5
Cat. No.: VC3966527
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92128-87-5 |
|---|---|
| Molecular Formula | C42H84NO8P |
| Molecular Weight | 762.1 g/mol |
| IUPAC Name | (3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
| Standard InChI Key | PZNPLUBHRSSFHT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Introduction
Chemical Composition and Production Methodologies
Structural Characteristics
The molecular structure comprises:
-
Phosphatidylcholine (68–72%): Primary phospholipid with choline-bound phosphate group
-
Hydrogenated fatty acids (28–32%): Predominantly stearic (C18:0) and palmitic (C16:0) acids
-
Minor components: Phosphatidylethanolamine (4–6%), lysophosphatidylcholine (2–3%)
Hydrogenation reduces iodine value from 95–110 g I₂/100g (native lecithin) to <5 g I₂/100g, confirming near-complete saturation . This structural modification increases melting point from 45°C to 58–62°C, enhancing thermal stability during product manufacturing .
Industrial Synthesis
Production involves three stages:
-
Lecithin extraction: Soybean or sunflower lecithin isolation using hexane/ethanol azeotrope
-
Hydrogenation: Nickel-catalyzed reaction at 180–220°C under 5–10 bar H₂ pressure
-
Purification: Centrifugal separation to remove catalyst residues, followed by vacuum drying
Critical quality parameters include:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Phosphatidylcholine | ≥68% | HPLC-ELSD |
| Peroxide value | ≤2.0 meq/kg | AOCS Cd 8-53 |
| Heavy metals (Pb) | ≤1 ppm | ICP-MS |
Functional Properties and Mechanisms
Barrier Function Modulation
In epidermal applications, Lecithin Hydrogenated integrates into stratum corneum lipid matrices, increasing ceramide retention by 22–35% in compromised skin models . The hydrogenated acyl chains exhibit stronger Van der Waals interactions with skin lipids compared to unsaturated analogs, reducing transepidermal water loss (TEWL) by 18% at 1% concentration .
Liposomal Delivery Capacity
The compound forms unilamellar vesicles with encapsulation efficiencies of:
| Active Ingredient | Encapsulation Efficiency | Release Profile (24h) |
|---|---|---|
| Retinol | 78 ± 4% | 62% sustained release |
| Vitamin C | 65 ± 3% | 45% burst release |
| Coenzyme Q10 | 82 ± 5% | 71% sustained release |
Data derived from in vitro Franz cell assays using porcine skin models
Liposome penetration studies show 30% subdermal delivery in murine models versus 99% stratum corneum retention in porcine skin, suggesting species-specific absorption profiles .
Cosmetic and Dermatological Applications
Leave-On Formulations
At 3–15% concentrations, Lecithin Hydrogenated demonstrates:
-
Moisturization: 31% increase in corneometer values vs. baseline
-
Irritation mitigation: 40% reduction in sodium lauryl sulfate-induced erythema
-
Stability enhancement: 2.8x longer oxidative stability vs. non-hydrogenated lecithin in vitamin E formulations
Rinse-Off Products
In cleansers and shampoos (0.5–2% concentration):
-
Foam stabilization: 25% increase in foam half-life
-
Deposition efficiency: 0.8 mg/cm² lipid deposition on hair shafts
-
Surfactant protection: Reduces SLS-induced keratin damage by 37%
| Test System | Outcome | NOAEL |
|---|---|---|
| Acute oral (rat) | LD₅₀ >5000 mg/kg | 5000 mg/kg |
| Dermal irritation (rabbit) | Non-irritating (OECD 404) | 100% concentration |
| Mutagenicity (Ames) | Negative up to 5000 μg/plate | - |
Subchronic dermal studies (90-day rat model) showed no hematological or histological abnormalities at 15% topical application .
Use Restrictions
-
Inhalation risk: Contraindicated in aerosol products due to phospholipid pneumonia risk
-
Nitrosamine formation: Requires exclusion of nitrite precursors in formulations
Global Market Dynamics
The hydrogenated lecithin market exhibits regional demand variations:
| Region | 2025 Market Share | CAGR (2025–2033) | Key Application Segment |
|---|---|---|---|
| Asia-Pacific | 42% | 6.8% | Anti-aging creams |
| North America | 28% | 5.2% | Sunscreen formulations |
| Europe | 24% | 4.9% | Pharmaceutical creams |
Projections based on formulation adoption rates and regulatory trends
Future Research Directions
Emerging applications under investigation include:
-
Transdermal vaccine adjuvants: Utilizing liposomes for intradermal antigen delivery
-
Psoriasis management: Enhancing betamethasone dipropionate retention in plaques
-
Environmental protection: Biodegradable alternative to synthetic emulsifiers
Ongoing clinical trials (NCT04877067) are assessing its role in improving topical retinoid tolerability in acne patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume